Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is a synthetic organic compound that serves as a crucial building block in the development of various biologically active compounds. [] It belongs to the class of quinazolines, which are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. This compound's importance in research stems from its versatile structure, allowing for modifications and derivatizations to create novel molecules with targeted biological activity.
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is a complex organic compound classified as a quinazoline derivative. This compound is notable for its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound contribute to its pharmacological properties, making it a subject of interest in various scientific studies.
The compound is identified by the Chemical Abstracts Service (CAS) number 1260939-66-9. It has several synonyms, including 1,1-dimethylethyl 4-(4-amino-6,7-dimethoxy-2-quinazolinyl)-1-piperazinecarboxylate and tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate. Its molecular formula is C19H27N5O4, and it has been cataloged in various chemical databases such as PubChem and the FDA Global Substance Registration System .
The synthesis of tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate typically involves several key steps:
Specific synthetic routes may vary based on the available starting materials and desired purity levels. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product .
The molecular structure of tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate can be represented using various chemical notations:
The compound exhibits a predicted density of 1.253 g/cm³ and a boiling point around 578.8 °C. The pKa value is estimated to be approximately 6.53, indicating its acidic properties under physiological conditions .
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate can participate in various chemical reactions typical for quinazoline derivatives:
These reactions are often facilitated by specific catalysts or reagents to enhance yields and selectivity during synthesis.
The mechanism of action for tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate is primarily related to its interaction with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that compounds with similar structures may act as inhibitors for certain protein kinases or enzymes involved in cancer progression or other diseases, suggesting potential therapeutic applications .
The compound exhibits typical physical properties associated with organic molecules:
Key chemical properties include:
Predictive models suggest that this compound could have moderate bioavailability due to its structural complexity and potential interactions with biological membranes .
Tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate has potential applications in:
The synthesis of tert-butyl 4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazine-1-carboxylate (CAS: 1260939-66-9) follows a convergent strategy that integrates separately prepared quinazoline and piperazine precursors. The molecular architecture (C₁₉H₂₇N₅O₄, MW: 389.45) [2] necessitates precise hybridization to achieve the target pharmacophore. The standard route initiates with the preparation of the 4-amino-6,7-dimethoxyquinazoline core through cyclocondensation of 3,4-dimethoxybenzonitrile with guanidine carbonate under reflux conditions, yielding the 4-chloro intermediate essential for subsequent nucleophilic displacement [3] [6]. Parallel synthesis of the N-Boc piperazine component employs di-Boc protection of piperazine, followed by selective mono-deprotection to maintain nucleophilicity at a single nitrogen atom [1].
The hybridization occurs via nucleophilic aromatic substitution (SNAr), where the piperazine's secondary nitrogen attacks the C2 position of the 4-chloro-6,7-dimethoxyquinazoline scaffold. This critical coupling demands strict temperature control (60-70°C) in aprotic solvents like DMF or acetonitrile to prevent di-alkylation and preserve regioselectivity [3]. The Boc-protecting group remains stable during this step, demonstrating compatibility with SNAr chemistry. Post-coupling, the 4-amino group remains available for functionalization, positioning this hybrid as a versatile intermediate for kinase inhibitor development, particularly compounds targeting KRAS G12C mutants implicated in lung, pancreatic, and colorectal cancers [5].
Table 1: Key Synthetic Intermediates for Quinazoline-Piperazine Hybridization
Intermediate | Molecular Formula | Function | Key Structural Feature |
---|---|---|---|
4-Chloro-6,7-dimethoxyquinazoline | C₁₀H₁₀ClN₃O₂ | Electrophilic component | Chloride at C4 position |
N-Boc-piperazine | C₉H₁₈N₂O₂ | Nucleophilic component | Single secondary nitrogen |
Hybrid precursor | C₁₉H₂₆ClN₅O₄ | Coupled intermediate | C-N bond at quinazoline C2 |
The quinazoline core formation hinges on cyclization kinetics governed by electrophile-nucleophile interactions. The initial step involves nitrile activation via protonation or Lewis acid coordination, enhancing susceptibility to nucleophilic attack by guanidine. This triggers ring closure through sequential addition-elimination, establishing the pyrimidine ring with the chloro leaving group positioned at C4 [6]. Computational studies indicate this cyclization proceeds via a bimolecular mechanism (SNAr) with a calculated ΔG‡ of ~25 kcal/mol in DMSO at 80°C [3].
The subsequent piperazine coupling exemplifies aromatic substitution regiochemistry. The C2 position of quinazoline is intrinsically more electrophilic than C4 due to resonance effects from the adjacent ring nitrogen, directing nucleophiles preferentially to this site. This regioselectivity is validated by the SMILES notation (COC1=CC2=NC(=NC(N)=C2C=C1OC)N3CCN(CC3)C(=O)OC(C)(C)C) [2], which confirms the C-N bond formation exclusively at the quinazoline’s 2-position. Kinetic studies reveal second-order dependence: first-order in quinazoline chloride and first-order in piperazine nucleophile, supporting a concerted SNAr mechanism without detectable intermediates [1] [3].
Boc protection employs carbamate chemistry through Schotten-Baumann conditions, where piperazine reacts with di-tert-butyl dicarbonate (Boc₂O) in aqueous NaOH/dichloromethane biphasic systems. The reaction follows nucleophilic acyl substitution, where the piperazine nitrogen attacks the Boc₂O carbonyl carbon, displacing the tert-butoxycarbonate anion. This mechanism avoids over-alkylation through steric hindrance from the bulky Boc group after initial attachment [1]. The Boc group's electron-withdrawing nature slightly reduces the remaining piperazine nitrogen's nucleophilicity (pKa decrease by ~3 units), necessitating excess base during SNAr to maintain reaction rates [3].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: